![molecular formula C32H24N4O8S B2930528 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688061-84-9](/img/structure/B2930528.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C32H24N4O8S and its molecular weight is 624.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on the chemical synthesis and reactivity of quinazoline derivatives has yielded various methods for creating complex organic compounds. For example, studies on the reactions of anthranilamide with isocyanates have led to the synthesis of oxazolo[2,3-b]quinazolin-5-ones, showcasing a method to create complex structures that could be related to the synthesis of the specified compound (Chern et al., 1988). Another study explored the synthesis of oxazolo[5,4-b]quinoline through a nitrene intermediate, highlighting a versatile approach to constructing quinazoline frameworks (Kametani et al., 1969).
Anticancer Activity
- The exploration of novel quinazolinone derivatives for anticancer activity is a significant area of research. Studies have synthesized various quinazolinone and benzamide derivatives to evaluate their potential as anticancer agents, demonstrating the therapeutic applications of these compounds. Some synthesized derivatives showed promising anti-proliferative activity against cancer cell lines, comparable to known chemotherapeutics (El-Hashash et al., 2018).
Antimicrobial and Analgesic Properties
- Quinazoline derivatives have also been studied for their antimicrobial and analgesic properties. For instance, the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety were investigated, indicating the potential for developing new pain management drugs (Saad et al., 2011). Additionally, the preparation and evaluation of antimicrobial activity of some quinoline derivatives containing an azole nucleus showed good to moderate activity against various microorganisms, suggesting applications in combating infections (Özyanik et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O8S/c37-30(33-14-20-6-9-26-27(11-20)42-17-41-26)22-7-4-19(5-8-22)15-35-31(38)24-12-28-29(44-18-43-28)13-25(24)34-32(35)45-16-21-2-1-3-23(10-21)36(39)40/h1-13H,14-18H2,(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHNNRLFMUJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC(=CC=C7)[N+](=O)[O-])OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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